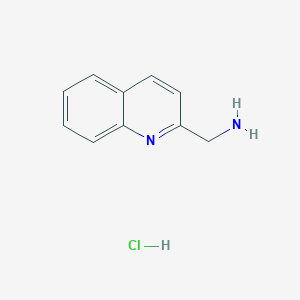
5-(4-Nitrophenyl)oxazol-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Nitrophenyl)oxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H6N2O5. It is characterized by the presence of an oxazole ring substituted with a nitrophenyl group at the 5-position and a carboxylic acid group at the 4-position.
Wissenschaftliche Forschungsanwendungen
5-(4-Nitrophenyl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-biofilm activities.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-nitrobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for 5-(4-Nitrophenyl)oxazole-4-carboxylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Nitrophenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Esterification with alcohols in the presence of acid catalysts or amidation with amines using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of 5-(4-aminophenyl)oxazole-4-carboxylic acid.
Substitution: Formation of esters or amides of 5-(4-nitrophenyl)oxazole-4-carboxylic acid.
Wirkmechanismus
The mechanism of action of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid is not fully elucidated. its biological activities are likely due to its ability to interact with cellular components, such as enzymes or receptors, through its nitrophenyl and oxazole moieties. These interactions can disrupt normal cellular processes, leading to antimicrobial or cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate: An ester derivative of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid.
4-Oxazolecarboxylic acid: A simpler oxazole derivative without the nitrophenyl substitution.
Uniqueness
5-(4-Nitrophenyl)oxazole-4-carboxylic acid is unique due to the presence of both a nitrophenyl group and a carboxylic acid group on the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)8-9(17-5-11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYNVGKYCYJJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598865 |
Source


|
| Record name | 5-(4-Nitrophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914220-30-7 |
Source


|
| Record name | 5-(4-Nitrophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)
